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molecular formula C5H4Br2N2OS B8627671 N-(2,4-dibromothiazol-5-yl)acetamide

N-(2,4-dibromothiazol-5-yl)acetamide

Cat. No. B8627671
M. Wt: 299.97 g/mol
InChI Key: BAWYEEJSSIOWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09388180B2

Procedure details

A mixture of N-(2,4-dibromothiazol-5-yl)acetamide from example 1.4 (0.35 g, 1.17 mmol), diethylamine (0.085 g, 1.17 mmol) and Raney Ni (0.14 g, 2.33 mmol) in ethanol (50 mL) was stirred at room temperature for 12 h in a 100 mL round-bottomed flask to give a black solution. The reaction mixture was filtered and concentrated to give the title compound (0.20 g, 0.91 mmol, 78%) as a yellow solid which was directly used for the next step without purification.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.085 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.14 g
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]([NH:8][C:9](=[O:11])[CH3:10])=[C:5]([Br:7])[N:6]=1.C(NCC)C>C(O)C.[Ni]>[Br:7][C:5]1[N:6]=[CH:2][S:3][C:4]=1[NH:8][C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
BrC=1SC(=C(N1)Br)NC(C)=O
Name
Quantity
0.085 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.14 g
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 12 h in a 100 mL round-bottomed flask
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a black solution
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1N=CSC1NC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.91 mmol
AMOUNT: MASS 0.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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